2-Chloro-3-methoxyaniline
Overview
Description
2-Chloro-3-methoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and Pollution Removal:
- Fenton-like Oxidation: 2-Methoxyaniline, closely related to 2-Chloro-3-methoxyaniline, was studied in the context of Fenton-like oxidation for water treatment. Laterite soil iron was evaluated as an alternative source of iron in the degradation process of 2-Methoxyaniline, demonstrating potential in wastewater treatment containing toxic chemicals (Chaturvedi & Katoch, 2020).
- Photocatalyzed Degradation: The photocatalyzed degradation of 3-Chloro-4-methoxyaniline, a derivative of this compound, was investigated using titanium dioxide in aqueous suspensions, indicating its potential in environmental remediation (Khan et al., 2012).
Polymer Science and Material Chemistry:
- Aqueous Oxidative Polymerization: A study on the aqueous polymerization of 3-Methoxyaniline (related to this compound) using sodium dichromate as an oxidant explored how various factors affect the polymerization rate and properties of the obtained polymer. This has implications for creating specific polymers with desired electrical conductivity and molecular weight (Sayyah et al., 2002).
- Polymer Microstructures: The chemical polymerization of 2-Methoxyaniline at the air-solution interface was studied, highlighting its utility in creating polymer microstructures with potential applications in materials science (Mazur & Frydrychewicz, 2007).
Chemical Synthesis and Analysis:
- Synthesis of Derivatives: The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, an analog of this compound, demonstrates its potential in creating complex organic compounds. This method is suitable for large-scale production and offers high yield (Zhao et al., 2017).
- NMR Characterization: A study on the synthesis and NMR characterization of a water-soluble polyaniline derivative, which was copolymerized with 2-Methoxyaniline, provides insights into the molecular structure and composition of such polymers (Mav & Žigon, 2000).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVZYDSURGWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626318 | |
Record name | 2-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113206-03-4 | |
Record name | 2-Chloro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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